molecular formula C27H28ClNO3S2 B11672428 (5Z)-5-{5-chloro-2-[2-(4-cyclohexylphenoxy)ethoxy]benzylidene}-3-(prop-2-en-1-yl)-2-thioxo-1,3-thiazolidin-4-one

(5Z)-5-{5-chloro-2-[2-(4-cyclohexylphenoxy)ethoxy]benzylidene}-3-(prop-2-en-1-yl)-2-thioxo-1,3-thiazolidin-4-one

Cat. No.: B11672428
M. Wt: 514.1 g/mol
InChI Key: PKQKYTSLGRKQDL-BWAHOGKJSA-N
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Description

The compound (5Z)-5-{5-chloro-2-[2-(4-cyclohexylphenoxy)ethoxy]benzylidene}-3-(prop-2-en-1-yl)-2-thioxo-1,3-thiazolidin-4-one is a complex organic molecule with potential applications in various fields such as chemistry, biology, and medicine. This compound features a thiazolidinone core, which is known for its diverse biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5Z)-5-{5-chloro-2-[2-(4-cyclohexylphenoxy)ethoxy]benzylidene}-3-(prop-2-en-1-yl)-2-thioxo-1,3-thiazolidin-4-one typically involves multiple steps:

    Formation of the Thiazolidinone Core: The initial step involves the reaction of a suitable aldehyde with thiosemicarbazide to form a thiosemicarbazone intermediate. This intermediate is then cyclized using an appropriate acid catalyst to yield the thiazolidinone core.

    Substitution Reactions: The thiazolidinone core undergoes substitution reactions to introduce the prop-2-en-1-yl and 5-chloro-2-[2-(4-cyclohexylphenoxy)ethoxy]benzylidene groups. These reactions typically require the use of strong bases and specific solvents to achieve high yields.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and stringent quality control measures to ensure the purity and consistency of the final product.

Chemical Reactions Analysis

Types of Reactions

(5Z)-5-{5-chloro-2-[2-(4-cyclohexylphenoxy)ethoxy]benzylidene}-3-(prop-2-en-1-yl)-2-thioxo-1,3-thiazolidin-4-one: can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents to form sulfoxides or sulfones.

    Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride to yield corresponding alcohols or amines.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzylidene and thiazolidinone moieties.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.

    Substitution: Nucleophiles such as amines, thiols, and alcohols can be used under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce alcohols or amines.

Scientific Research Applications

(5Z)-5-{5-chloro-2-[2-(4-cyclohexylphenoxy)ethoxy]benzylidene}-3-(prop-2-en-1-yl)-2-thioxo-1,3-thiazolidin-4-one: has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its anticancer activity, particularly in targeting specific cancer cell lines.

    Industry: Utilized in the development of new materials with unique properties.

Mechanism of Action

The mechanism of action of (5Z)-5-{5-chloro-2-[2-(4-cyclohexylphenoxy)ethoxy]benzylidene}-3-(prop-2-en-1-yl)-2-thioxo-1,3-thiazolidin-4-one involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may target enzymes or receptors involved in cellular processes such as cell proliferation and apoptosis.

    Pathways Involved: It may modulate signaling pathways related to inflammation, oxidative stress, and cell cycle regulation.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(5Z)-5-{5-chloro-2-[2-(4-cyclohexylphenoxy)ethoxy]benzylidene}-3-(prop-2-en-1-yl)-2-thioxo-1,3-thiazolidin-4-one: stands out due to its unique combination of functional groups, which confer specific biological activities and chemical reactivity. Its thiazolidinone core is particularly notable for its versatility in medicinal chemistry.

Properties

Molecular Formula

C27H28ClNO3S2

Molecular Weight

514.1 g/mol

IUPAC Name

(5Z)-5-[[5-chloro-2-[2-(4-cyclohexylphenoxy)ethoxy]phenyl]methylidene]-3-prop-2-enyl-2-sulfanylidene-1,3-thiazolidin-4-one

InChI

InChI=1S/C27H28ClNO3S2/c1-2-14-29-26(30)25(34-27(29)33)18-21-17-22(28)10-13-24(21)32-16-15-31-23-11-8-20(9-12-23)19-6-4-3-5-7-19/h2,8-13,17-19H,1,3-7,14-16H2/b25-18-

InChI Key

PKQKYTSLGRKQDL-BWAHOGKJSA-N

Isomeric SMILES

C=CCN1C(=O)/C(=C/C2=C(C=CC(=C2)Cl)OCCOC3=CC=C(C=C3)C4CCCCC4)/SC1=S

Canonical SMILES

C=CCN1C(=O)C(=CC2=C(C=CC(=C2)Cl)OCCOC3=CC=C(C=C3)C4CCCCC4)SC1=S

Origin of Product

United States

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